Gosogliptin has been used in trials studying the treatment of Renal Insufficiency, Chronic.
Gosogliptin is a potent, selective and orally bioavailable, difluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.
Gosogliptin
CAS No.: 869490-23-3
Cat. No.: VC0529158
Molecular Formula: C17H24F2N6O
Molecular Weight: 366.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869490-23-3 |
|---|---|
| Molecular Formula | C17H24F2N6O |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone |
| Standard InChI | InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 |
| Standard InChI Key | QWEWGXUTRTXFRF-KBPBESRZSA-N |
| Isomeric SMILES | C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 |
| SMILES | C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 |
| Canonical SMILES | C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Pharmacodynamics
Molecular Characteristics
Gosogliptin’s chemical structure features a difluoropyrrolidine core, contributing to its high selectivity and potency. The molecular formula is , with a molecular weight of 366.4 g/mol . Its stereochemistry includes two defined stereocenters, and the absolute configuration ensures optimal binding to the DPP-4 enzyme’s active site .
Table 1: Chemical Properties of Gosogliptin
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| Stereochemistry | Absolute (2 defined stereocenters) |
| SMILES | FC1(F)CCN(C1)C(=O)[C@@H]2CC@@HN3CCN(CC3)C4=NC=CC=N4 |
| InChI Key | QWEWGXUTRTXFRF-KBPBESRZSA-N |
Mechanism of Action
Gosogliptin inhibits DPP-4, an enzyme that rapidly degrades GLP-1 and GIP. By prolonging the activity of these incretins, it enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying . Preclinical studies demonstrate an IC50 of 13.0 nM for DPP-4 inhibition, with >2,600-fold selectivity over related enzymes like DPP-8 and DPP-9 . This selectivity minimizes off-target effects, a common concern with earlier DPP-4 inhibitors .
Clinical Efficacy
Monotherapy Outcomes
In the pivotal Phase 3 trial (SRX-1374-02), 299 treatment-naïve T2DM patients were randomized to Gosogliptin (149) or Vildagliptin (150). After 12 weeks of monotherapy:
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Vildagliptin: HbA1c reduction of -1.03% (baseline: 7.7%) .
The between-group difference (0.1%) met non-inferiority criteria (95% CI: -0.05 to 0.25), establishing Gosogliptin’s efficacy as monotherapy .
Combination Therapy with Metformin
Patients requiring intensified therapy received add-on metformin (≥1,000 mg/day) for 24 weeks:
-
Vildagliptin + Metformin: HbA1c reduction of -1.35% .
By week 36, 56.4% of Gosogliptin-treated patients achieved HbA1c ≤7.0%, comparable to Vildagliptin (55.4%, p=0.74) .
Table 2: Key Efficacy Outcomes in Phase 3 Trial
| Parameter | Gosogliptin (n=149) | Vildagliptin (n=150) |
|---|---|---|
| HbA1c Reduction (Week 12) | -0.93% | -1.03% |
| HbA1c Reduction (Week 36) | -1.29% | -1.35% |
| Patients at HbA1c ≤7.0% | 56.4% | 55.4% |
Comparative Analysis with Other DPP-4 Inhibitors
Gosogliptin’s efficacy and safety are comparable to globally marketed DPP-4 inhibitors:
Table 3: Comparison of Select DPP-4 Inhibitors
| Parameter | Gosogliptin | Sitagliptin | Vildagliptin |
|---|---|---|---|
| Approval Year | 2016 | 2006 | 2007 |
| Selectivity (DPP-4 vs. DPP-8/9) | >2,600-fold | >2,600-fold | ~300-fold |
| HbA1c Reduction (Monotherapy) | -0.93% | -0.74% | -0.89% |
| Dosing Frequency | Once daily | Once daily | Twice daily |
Gosogliptin’s once-daily dosing and high selectivity position it as a competitive alternative to older agents .
Regulatory Status and Patent Landscape
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Approvals: Russia (2016) ; under investigation in other regions.
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Patent Protection: Key patents cover its difluoropyrrolidine structure (CAS: 869490-47-1) and manufacturing processes .
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Development for Renal Insufficiency: Phase 2 trials suggest potential renoprotective effects, though further validation is needed .
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